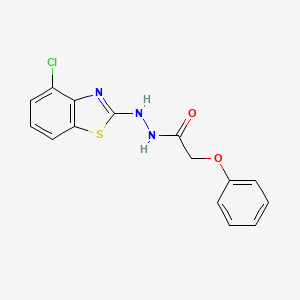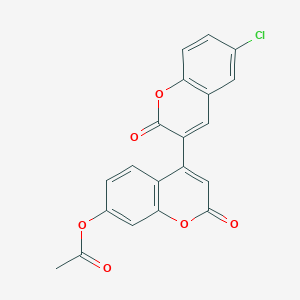
4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as coumarin derivative and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediate Applications
Compounds similar to "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" are often explored for their roles as intermediates in organic synthesis. For instance, the degradation pathways of organic pollutants using advanced oxidation processes highlight the utility of specific organic intermediates in environmental remediation studies. The identification of transient products during the mineralization of pollutants underlines the importance of such compounds in understanding and improving wastewater treatment technologies (Sun & Pignatello, 1993).
Oxidation Reactions
Oxochromium(VI) compounds, which share functional similarities with the compound , are widely utilized oxidants in organic chemistry. These compounds are crucial for introducing oxygen into organic molecules, demonstrating their extensive application in oxidation reactions. Such reactions are pivotal in synthesizing a variety of complex organic compounds, showcasing the significance of oxochromium(VI) reagents in chemical synthesis and material science (Freeman, 1986).
Photocatalytic Applications
In the realm of photocatalysis, certain organic compounds similar to "this compound" have been studied for their potential in decomposing acetic acid on TiO2 surfaces. These studies are integral to advancing photocatalytic decomposition technologies, offering insights into the mechanisms and efficiencies of photocatalytic reactions for environmental cleanup and energy conversion applications (Muggli & Falconer, 1999).
Material Science and Luminescence
Metal-organic polymers constructed from mixed carboxylates and exhibiting photoluminescence are of particular interest in material science. The creation of such polymers, involving acetate components, underscores the potential of specific organic acetates in designing luminescent materials. These materials hold promise for applications in optoelectronics, sensor technologies, and photonics, highlighting the cross-disciplinary applications of compounds with structural or functional resemblance to "this compound" (Chen et al., 2003).
Wirkmechanismus
Target of Action
Coumarin derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. For example, some coumarin derivatives have been found to inhibit enzymes like cyclooxygenase (COX) and DNA gyrase .
Mode of Action
The interaction of coumarin derivatives with their targets often involves the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the activity of the target, such as enzyme inhibition .
Biochemical Pathways
Coumarin derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of COX can affect the synthesis of prostaglandins, leading to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of coumarin derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and apoptosis .
Eigenschaften
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIPABIRIWSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
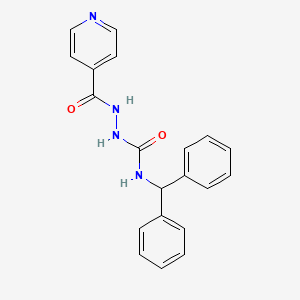

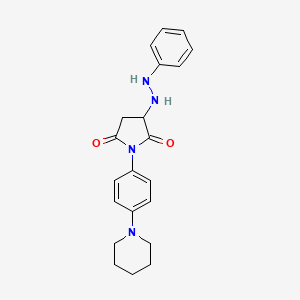

![6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2955434.png)
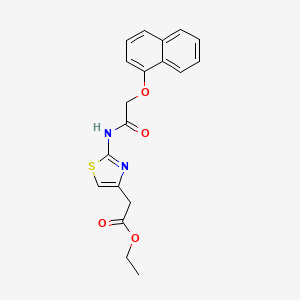
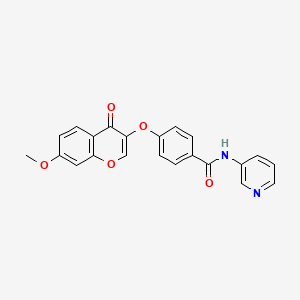
![4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2955439.png)
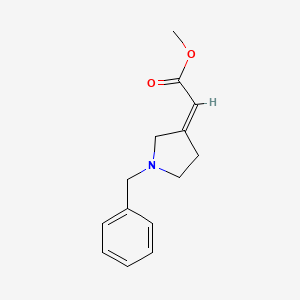
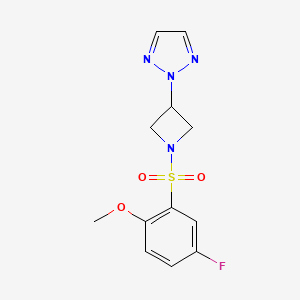
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2955445.png)
